N-(4-bromo-2,6-dimethylphenyl)hexanamide
Description
N-(4-bromo-2,6-dimethylphenyl)hexanamide is an organic compound featuring a hexanamide group (a six-carbon acyl chain) attached to a substituted phenyl ring. The phenyl ring is modified with a bromine atom at the para position (4-position) and methyl groups at the ortho positions (2- and 6-positions).
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C14H20BrNO/c1-4-5-6-7-13(17)16-14-10(2)8-12(15)9-11(14)3/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
MCBBKIXEHFOEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1C)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Key Observations :
- Methyl groups at the 2- and 6-positions increase steric hindrance, which may reduce rotational freedom or limit interactions with biological targets compared to non-methylated analogs like N-(4-bromophenyl)hexanamide .
Impact of Acyl Chain Length
- Hexanamide (C6) vs. Bioactivity: Evidence from N-[2-(1H-indol-3-yl)ethyl]hexanamide (Compound A) shows that a C6 chain contributes to anti-parasitic activity, suggesting that longer chains may optimize hydrophobic interactions with target proteins like PfCDPK1 .
Physicochemical Properties
Collision cross-section (CCS) data for 6-bromo-N-[(4-methylphenyl)methyl]hexanamide (a structural analog) provides insights into molecular size and shape (Table 1).
Table 1. Predicted CCS Values for 6-bromo-N-[(4-methylphenyl)methyl]hexanamide
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 298.08008 | 162.9 |
| [M+Na]⁺ | 320.06202 | 164.9 |
| [M-H]⁻ | 296.06552 | 163.8 |
Implications :
- Similar CCS values across adducts indicate consistent molecular packing in gas-phase analyses, relevant for mass spectrometry characterization of the target compound.
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